molecular formula C19H21N3O5 B13728489 1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole oxalate CAS No. 34703-80-5

1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole oxalate

Cat. No.: B13728489
CAS No.: 34703-80-5
M. Wt: 371.4 g/mol
InChI Key: XXAWIEZOAZFYOI-UHFFFAOYSA-N
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Description

    Reactants: Benzylamino-benzimidazole and ethylene oxide.

    Conditions: Reflux in an appropriate solvent.

    Product: 1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole.

  • Step 4: Formation of Oxalate Salt

      Reactants: 1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole and oxalic acid.

      Conditions: Mixing in an aqueous solution.

      Product: 1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole oxalate.

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole oxalate typically involves multiple steps, starting with the preparation of benzimidazole The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives

    • Step 1: Synthesis of Benzimidazole Core

        Reactants: o-Phenylenediamine and formic acid.

        Conditions: Reflux in the presence of a dehydrating agent.

        Product: Benzimidazole.

    Chemical Reactions Analysis

    Types of Reactions

    1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole oxalate undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

      Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

      Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

      Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

      Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

    Major Products

      Oxidation: Oxidized derivatives of the benzimidazole ring.

      Reduction: Reduced forms of the compound with altered functional groups.

      Substitution: Halogenated benzimidazole derivatives.

    Scientific Research Applications

    1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole oxalate has several scientific research applications:

      Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

      Biology: Studied for its potential antimicrobial and antiviral properties.

      Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

      Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

    Mechanism of Action

    The mechanism of action of 1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzimidazole core is known to interact with DNA and proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

    Comparison with Similar Compounds

    Similar Compounds

      Benzimidazole: The parent compound with a simpler structure.

      2-(Benzylamino)benzimidazole: Lacks the ethoxy methyl group.

      1-(Ethoxymethyl)benzimidazole: Lacks the benzylamino group.

    Uniqueness

    1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole oxalate is unique due to the presence of both the benzylamino and ethoxy methyl groups, which confer specific chemical and biological properties

    Properties

    CAS No.

    34703-80-5

    Molecular Formula

    C19H21N3O5

    Molecular Weight

    371.4 g/mol

    IUPAC Name

    2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-benzylazanium;oxalate

    InChI

    InChI=1S/C17H19N3O.C2H2O4/c1-2-6-15(7-3-1)12-18-10-11-21-14-20-13-19-16-8-4-5-9-17(16)20;3-1(4)2(5)6/h1-9,13,18H,10-12,14H2;(H,3,4)(H,5,6)

    InChI Key

    XXAWIEZOAZFYOI-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)C[NH2+]CCOC[N+]2=CNC3=CC=CC=C32.C(=O)(C(=O)[O-])[O-]

    Origin of Product

    United States

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